molecular formula C7H9BO5 B2670479 4-(Ethoxycarbonyl)furan-2-boronic acid CAS No. 2096331-40-5

4-(Ethoxycarbonyl)furan-2-boronic acid

Cat. No. B2670479
CAS RN: 2096331-40-5
M. Wt: 183.95
InChI Key: LAOUXSLHMBXBLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Boronic acids, including “4-(Ethoxycarbonyl)furan-2-boronic acid”, can be synthesized through various borylation approaches . One of the most prominent methods is the asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Chemical Reactions Analysis

Boronic acids, including “this compound”, can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is one of the most important applications of boronic acids .

Scientific Research Applications

Regioselective Hydroxyalkylations

One notable application involves the use of boron 4-methoxy-2-furanolates, generated from compounds similar to 4-(Ethoxycarbonyl)furan-2-boronic acid, in highly regioselective 3-hydroxyalkylations. These reactions with aldehydes yield 5-unsubstituted and 5-monosubstituted 3-acyl-4-O-methyl tetronates, showcasing the compound's utility in synthesizing complex organic structures with high regioselectivity (Paintner, Allmendinger, & Bauschke, 2001).

Coordination with Metal Ions

This compound and its derivatives also demonstrate interesting coordination behavior towards metal ions such as Cu(II) and Co(II). These complexes have been studied using EPR spectroscopy and magnetic susceptibility measurements, indicating the compound's potential in forming diverse metal complexes. This aspect is critical for applications in bioinorganic chemistry and the development of metal-based drugs or catalysts (Athanasellis, Zahariou, Kikionis, Igglessi-Markopoulou, & Markopoulos, 2009).

Suzuki-Miyaura Coupling Reactions

Moreover, the compound finds application in facilitating Suzuki-Miyaura coupling reactions, especially those involving unstable polyfluorophenyl and 2-heteroaryl boronic acids. A palladium precatalyst developed for this purpose allows the coupling of a wide range of (hetero)aryl chlorides, bromides, and triflates with 2-furan boronic acids and their analogues. This advancement highlights the compound's role in synthesizing fluorinated organic molecules, which are of significant interest in pharmaceutical and agricultural industries (Kinzel, Zhang, & Buchwald, 2010).

Synthesis of Energetic Materials

Another intriguing application involves the synthesis of highly energetic materials, where 3,4-di(nitramino)furazan derivatives were synthesized and characterized. The study not only provided insights into the structural attributes contributing to the compound's energetic properties but also explored methods to stabilize such structures for practical applications. This research underscores the compound's potential in the field of materials science, especially in developing high-performance explosives (Tang, Zhang, Mitchell, Parrish, & Shreeve, 2015).

Mechanism of Action

The Suzuki–Miyaura coupling reaction, which is a common application of boronic acids, involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Safety and Hazards

Boronic acids, including “4-(Ethoxycarbonyl)furan-2-boronic acid”, are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new borane reagents and the exploration of slow-release and low concentration of boronic acid for increased yields in reactions are potential future directions in the research and application of boronic acids .

properties

IUPAC Name

(4-ethoxycarbonylfuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4,10-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOUXSLHMBXBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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